
2-(p-Tolyl)oxazole
Overview
Description
2-(p-Tolyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family It features a five-membered ring containing one oxygen and one nitrogen atom, with a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second carbon of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones. The reaction typically requires an acid catalyst and elevated temperatures to facilitate the cyclization process.
Fischer Oxazole Synthesis: This method involves the reaction of cyanohydrins with aldehydes. The reaction conditions often include the use of a base and a solvent such as ethanol.
Van Leusen Reaction: This method involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions to form oxazoles.
Industrial Production Methods
Industrial production of 2-(p-Tolyl)oxazole may involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Electrophilic Aromatic Substitution: This reaction occurs at the C5 position of the oxazole ring, often requiring electron-donating groups to facilitate the process.
Nucleophilic Aromatic Substitution: This reaction can occur at the C2 position, especially when leaving groups are present.
Diels–Alder Reactions: Oxazoles can act as dienes in Diels–Alder reactions with electrophilic alkenes, leading to the formation of pyridine derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Diels–Alder Reactions: Typically involve dienophiles such as maleic anhydride and are conducted under thermal conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated oxazoles.
Nucleophilic Aromatic Substitution: Substituted oxazoles with nucleophiles replacing leaving groups.
Diels–Alder Reactions: Pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-(p-Tolyl)oxazole consists of an oxazole ring substituted with a para-tolyl group. This structural configuration allows for diverse interactions with biological targets, making it a versatile compound in synthetic and medicinal chemistry.
Chemistry
- Building Block for Synthesis : this compound serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its oxazole moiety can undergo various chemical reactions, facilitating the creation of derivatives with enhanced properties.
Biology
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and fungi. Research indicates that certain derivatives can inhibit biofilm formation, which is crucial for treating infections associated with biofilms.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways. This suggests its potential as a lead compound in anticancer drug development.
Medicine
- Drug Development : The compound is being explored for its potential use in pharmaceuticals, particularly for developing new therapeutic agents targeting infectious diseases and cancer.
Industry
- Advanced Materials : this compound is utilized in the development of advanced materials, including polymers and dyes, due to its chemical stability and reactivity.
Activity Type | Effectiveness | Target Organisms/Enzymes | Reference |
---|---|---|---|
Antimicrobial | Moderate to High | Staphylococcus aureus, fungi | |
Anticancer | Induces apoptosis | Various cancer cell lines | |
Tyrosinase Inhibition | Significant | Tyrosinase |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus. The results indicated that specific derivatives exhibited strong inhibitory effects on biofilm formation, highlighting their potential as new antimicrobial agents.
Case Study 2: Anticancer Mechanism
Research focused on the anticancer properties of this compound revealed that it induces apoptosis in various cancer cell lines through the inhibition of key enzymes involved in cell proliferation. This mechanism was validated through assays measuring cell viability and apoptosis markers.
Case Study 3: Tyrosinase Inhibition
In a detailed study assessing tyrosinase inhibition, derivatives of this compound were tested using different substrates (l-DOPA vs. l-tyrosine). Some derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potency compared to standard inhibitors like kojic acid.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)oxazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to alterations in cellular processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(p-Tolyl)oxazole can be compared with other oxazole derivatives such as:
2-Methyl-5-phenyl-1,3-oxazole: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-Phenyl-1,3-oxazole: Lacks the p-tolyl group, which can affect its solubility and interaction with biological targets.
2-(2,4-Dichlorophenyl)-1,3-oxazole: Contains additional chlorine atoms, which can enhance its antimicrobial properties.
Biological Activity
2-(p-Tolyl)oxazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring substituted with a para-tolyl group. The oxazole moiety is known for its ability to interact with various biological targets, which underpins its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, derivatives of this compound have been tested against Staphylococcus aureus, demonstrating effectiveness in inhibiting biofilm formation, which is critical in treating infections associated with biofilms.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways. The mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival.
Enzyme Inhibition
One notable biological activity of this compound is its ability to inhibit tyrosinase , an enzyme crucial for melanin production. This property suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders. The structure-activity relationship (SAR) studies indicate that substitutions on the oxazole ring can significantly influence tyrosinase inhibitory activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The oxazole ring can interact with active sites of enzymes, potentially altering their function or inhibiting their activity. This includes binding to tyrosinase and disrupting its catalytic activity .
- Cell Signaling Modulation : The compound may interfere with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
Table 1: Biological Activity Summary
Case Study: Tyrosinase Inhibition
A detailed study evaluated various derivatives of this compound for their inhibitory effects on tyrosinase using different substrates (l-DOPA vs. l-tyrosine). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong inhibitory potency compared to standard inhibitors like kojic acid .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(p-Tolyl)oxazole derivatives?
- Methodological Answer : this compound derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions or dirhodium(II)-catalyzed carbene insertion. For example, 2-(p-Tolyl)benzo[d]oxazole (Compound 11) was synthesized using palladium catalysis with a yield of 76%, confirmed by NMR and HRMS . Copper(I)-catalyzed reactions with bis(trimethylsilyl)diazomethane have also been employed to introduce substituents at the 4-position of the oxazole ring . Key parameters include catalyst selection (e.g., Pd vs. Rh), solvent optimization, and temperature control to avoid side reactions.
Q. How can researchers characterize the purity and structure of this compound derivatives?
- Methodological Answer : Characterization involves a combination of:
- 1H/13C NMR : Chemical shifts (e.g., δ 2.45 ppm for the methyl group in 2-(p-Tolyl)benzo[d]oxazole ) and coupling constants verify substituent positions.
- HRMS : Confirms molecular weight (e.g., [M+H]+ 209.2523 observed vs. 211.9318 calculated for Compound 11 ).
- FTIR : Functional group identification (e.g., C-O stretching at 1243 cm⁻¹ ).
- TLC : Monitors reaction progress (e.g., Rf = 0.44 in hexane:EtOAc ).
Q. What are the typical reactivity patterns of the oxazole ring in this compound?
- Methodological Answer : The oxazole ring undergoes electrophilic substitution at the 4- and 5-positions due to electron-rich nitrogen and oxygen atoms. The p-Tolyl group enhances electron density, facilitating reactions like halogenation or cross-coupling. For example, copper-catalyzed carbene insertion at the 4-position yields derivatives with bis(trimethylsilyl)methyl groups . Reactivity can be modulated by altering substituents on the oxazole or p-Tolyl moiety .
Advanced Research Questions
Q. How does the p-Tolyl group influence the electronic structure and binding affinity of oxazole-based inhibitors?
- Methodological Answer : The electron-donating methyl group on the p-Tolyl moiety increases electron density in the oxazole ring, enhancing π-π stacking interactions with aromatic residues in enzymes like acetylcholinesterase. In benzimidazole-oxazole hybrids (e.g., Compound 5), the p-Tolyl group improved inhibition (IC50 values < 10 µM) by stabilizing hydrophobic pockets in the active site . DFT calculations or molecular docking (e.g., using AutoDock Vina) can quantify these effects .
Q. What strategies address regioselectivity challenges in functionalizing this compound derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Catalyst Design : Dirhodium(II) catalysts favor carbene insertion at the 4-position over the 2-position .
- Substituent Effects : Electron-withdrawing groups on the oxazole ring direct electrophiles to specific positions. For example, methoxy groups at the 5-position (e.g., Compound IV-50) hinder reactivity at adjacent sites .
- Protecting Groups : Temporary protection of reactive sites (e.g., silylation) enables sequential functionalization .
Q. How can computational methods predict the physicochemical properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict HOMO-LUMO gaps, dipole moments, and solvation energies. For example, the Colle-Salvetti correlation-energy formula has been adapted to model electron density distributions in oxazole derivatives . Molecular dynamics simulations (e.g., AMBER) further assess stability in biological environments .
Q. What role does this compound play in materials science applications?
- Methodological Answer : Derivatives like 5-(4-([2,2'-bi(1,3-dithiolylidene)]-4-yl)phenyl)-4-(p-tolyl)oxazole exhibit tunable optoelectronic properties due to extended conjugation. These compounds are synthesized via Suzuki-Miyaura cross-coupling and characterized by cyclic voltammetry to assess redox activity (e.g., E1/2 = +0.85 V vs. Ag/AgCl) . Applications include organic semiconductors and luminescent materials.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELBNUVILHIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494880 | |
Record name | 2-(4-Methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-04-6 | |
Record name | 2-(4-Methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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